
1-(4-Chlorophenyl)-2-(4-pentylpiperazin-1-YL)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol typically involves the reaction of 4-chlorobenzaldehyde with 4-pentylpiperazine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography may be employed.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Halogenation or nitration reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanone.
Reduction: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethane.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including potential receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol would depend on its specific interactions with molecular targets. It may involve:
Receptor Binding: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
- 1-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)ethanol
- 1-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)ethanol
Uniqueness
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is unique due to its specific structural features, such as the pentyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.
特性
CAS番号 |
5430-59-1 |
|---|---|
分子式 |
C17H28Cl2N2O |
分子量 |
347.3 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-2-3-4-9-19-10-12-20(13-11-19)14-17(21)15-5-7-16(18)8-6-15;/h5-8,17,21H,2-4,9-14H2,1H3;1H |
InChIキー |
LDNXQZMVQWOSMI-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
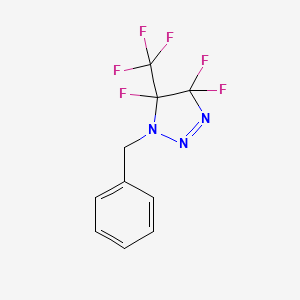

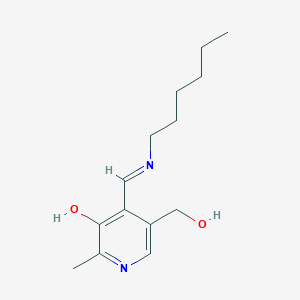

![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
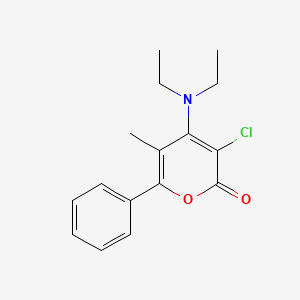
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
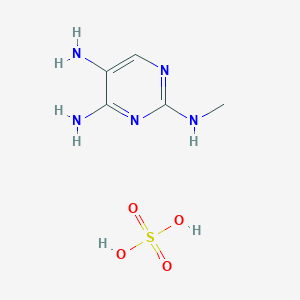
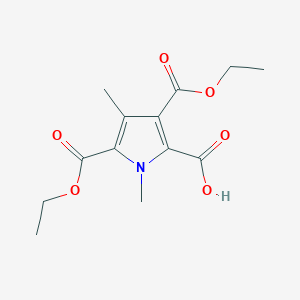
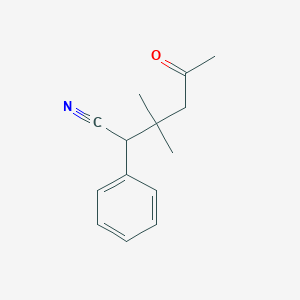
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)
![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
